Superior Antibacterial Efficacy of 3-Amino-7-chloro-2-methylquinazolin-4(3H)-one vs. 7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
In a direct head-to-head comparison, 3-amino-7-chloro-2-methylquinazolin-4(3H)-one (Compound 2) exhibited significantly higher antibacterial activity than its oxazinone precursor, 7-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Compound 1), against multiple bacterial strains [1]. The minimum inhibitory concentration (MIC) for the quinazolinone derivative ranged from 6 to 9 mg/mL against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa, while the oxazinone analog showed notably weaker activity [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 6–9 mg/mL (against K. pneumoniae, S. aureus, P. aeruginosa) |
| Comparator Or Baseline | 7-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one (Compound 1); MIC values not explicitly provided but described as lower activity |
| Quantified Difference | Higher activity for target compound |
| Conditions | Agar streak dilution method; bacterial strains: K. pneumoniae, S. aureus, P. aeruginosa, B. cereus |
Why This Matters
This direct comparative data supports the selection of the quinazolinone scaffold over the oxazinone precursor for antibacterial drug discovery programs requiring a more potent starting point.
- [1] Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212–220. https://doi.org/10.5281/zenodo.4277223 View Source
